Pentachloroanisole-d3(methoxy-d3)
Description
Significance of Stable Isotope Labeling in Environmental and Biochemical Studies
Stable isotope labeling, which employs non-radioactive isotopes, has become a cornerstone of environmental and biochemical research. The use of these labeled compounds, particularly those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), offers a safe and effective method for tracing the fate and transport of substances in various matrices.
In environmental science, stable isotope dilution analysis (SIDA) is a powerful quantitative technique. By adding a known amount of an isotopically labeled standard to a sample, analysts can accurately determine the concentration of the unlabeled target compound, correcting for losses during sample preparation and analysis. This method significantly enhances the accuracy and reliability of measurements for pollutants and contaminants in soil, water, and biological tissues.
In biochemical and metabolic studies, stable isotopes serve as tracers to elucidate metabolic pathways, determine the flux of metabolites, and understand the pharmacokinetics of drugs and xenobiotics. The ability to distinguish between endogenous and exogenous compounds is critical for advancing our understanding of biological systems.
Overview of Pentachloroanisole (B52094) and its Environmental Relevance
Pentachloroanisole (PCA) is a chlorinated aromatic compound that has garnered significant attention due to its widespread presence in the environment. coastalwiki.org It is primarily formed through the microbial methylation of pentachlorophenol (B1679276) (PCP), a broad-spectrum biocide that was historically used extensively as a wood preservative, pesticide, and fungicide. Although the use of PCP has been restricted in many countries, its persistence and that of its metabolites, like PCA, remain a concern.
PCA is characterized by its chemical stability and lipophilicity, which contribute to its persistence in the environment and its potential to bioaccumulate in organisms. coastalwiki.org It has been detected in various environmental compartments, including soil, water, and air, as well as in a range of biota. coastalwiki.orgnih.gov Due to its relative stability and tendency to evaporate, PCA is subject to long-range atmospheric transport, leading to its detection in remote regions such as the Arctic. coastalwiki.org The environmental fate of PCA is complex; it can be demethylated back to the more toxic PCP in organisms. coastalwiki.orgnih.gov
Academic Rationale for Deuterium Labeling in Pentachloroanisole-d3(methoxy-d3)
The synthesis of Pentachloroanisole-d3(methoxy-d3), where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium atoms, is driven by the need for a reliable internal standard for the quantitative analysis of PCA. cromlab-instruments.escampro-webshop.eucdnisotopes.com The key rationale for this specific isotopic labeling lies in the principles of mass spectrometry, the primary analytical technique used for its detection.
The mass difference of three daltons between the labeled and unlabeled PCA, due to the three deuterium atoms, allows for their clear differentiation in a mass spectrometer. cromlab-instruments.escdnisotopes.com This mass shift is crucial for isotope dilution analysis. When Pentachloroanisole-d3(methoxy-d3) is used as an internal standard, it is added to a sample at the beginning of the analytical procedure. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation.
Any loss of the analyte (unlabeled PCA) during these steps will be mirrored by a proportional loss of the internal standard (labeled PCA). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), an accurate and precise quantification of the original PCA concentration in the sample can be achieved. The choice of labeling the methoxy group specifically is a strategic one, as this part of the molecule is less likely to undergo hydrogen-deuterium exchange during typical analytical procedures, ensuring the stability of the isotopic label.
Chemical and Physical Properties
The distinct properties of Pentachloroanisole-d3(methoxy-d3) are foundational to its application in analytical chemistry. Below is a detailed table of its key characteristics.
| Property | Value |
| Chemical Formula | C₇D₃Cl₅O cdnisotopes.com |
| Molecular Weight | 283.38 g/mol cromlab-instruments.escdnisotopes.com |
| CAS Number | 1219804-52-0 cdnisotopes.com |
| Synonyms | Pentachloromethoxybenzene-d3 cdnisotopes.com |
| Physical State | Solid cdnisotopes.com |
| Appearance | White to off-white cdnisotopes.com |
| Melting Point | 107 - 109 °C (for unlabeled) cdnisotopes.com |
| Isotopic Enrichment | Typically ≥99 atom % D cromlab-instruments.escampro-webshop.eucdnisotopes.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl5O |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
InChI Key |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis and Methodological Development of Pentachloroanisole D3 Methoxy D3
Synthetic Pathways for Deuterated Anisoles
The synthesis of deuterated aromatic compounds, including anisoles, can be approached through several strategic pathways. The choice of method depends on the desired position of the deuterium (B1214612) label, the stability of the starting materials, and the required isotopic enrichment.
One common strategy involves the introduction of deuterium at a late stage of the synthesis. For aromatic rings, this can be achieved by first creating a reactive organometallic intermediate, such as a Grignard or organolithium reagent, at the desired position. Quenching this intermediate with a deuterium source, typically heavy water (D₂O), results in the incorporation of a deuterium atom. youtube.com This method is effective for introducing deuterium onto the aromatic ring itself.
Another approach is acid-base exchange, where protons in acidic positions can be replaced with deuterium by treatment with a deuterated acid or base in a suitable solvent. youtube.com For anisoles, the aromatic protons are generally not acidic enough for this exchange to occur readily without a catalyst, making this method less common for ring deuteration unless activating groups are present. wikipedia.org
For compounds like Pentachloroanisole-d3(methoxy-d3), where the label is on a substituent group, the most efficient pathway involves constructing the molecule using a deuterated building block. This ensures the label is precisely located and avoids potentially harsh deuteration conditions on the final molecule.
Strategies for Methoxy-d3 Group Incorporation
The specific incorporation of a methoxy-d3 (-OCD₃) group is most commonly and efficiently achieved via the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide.
In the context of synthesizing Pentachloroanisole-d3(methoxy-d3), the pathway is as follows:
Deprotonation: Pentachlorophenol (B1679276) is treated with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to deprotonate the phenolic hydroxyl group. This creates the highly nucleophilic sodium pentachlorophenate salt.
Nucleophilic Substitution: The resulting phenoxide is then reacted with a deuterated methylating agent. Iodomethane-d3 (B117434) (CD₃I) is a common and effective reagent for this step. The phenoxide ion acts as a nucleophile, displacing the iodide ion from the iodomethane-d3 in an Sₙ2 reaction.
This reaction directly and selectively installs the methoxy-d3 group onto the pentachlorophenyl ring, yielding the desired product, Pentachloroanisole-d3(methoxy-d3). The high specificity of this reaction minimizes the formation of isomers and ensures the deuterium label is exclusively on the methoxy (B1213986) group.
Table 1: Key Reactants in the Synthesis of Pentachloroanisole-d3(methoxy-d3)
| Compound Name | Role in Synthesis |
| Pentachlorophenol | Starting Material (Aromatic Core) |
| Sodium Hydroxide | Base for Deprotonation |
| Iodomethane-d3 | Deuterated Methylating Agent |
Advanced Purification Techniques for Isotopically Enriched Compounds
The purification of isotopically labeled compounds is a critical step to ensure their suitability for research applications. moravek.com The goal is to separate the desired, fully labeled compound from any unreacted starting materials, chemical byproducts, and, crucially, from unlabeled or partially labeled isotopic variants. The presence of such impurities could compromise the accuracy of subsequent analytical measurements. moravek.com
Several advanced purification techniques are employed, chosen based on the scale of the synthesis and the physicochemical properties of the compound.
Chromatographic Methods: For laboratory-scale preparations, chromatography is the most common and effective method.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating the target compound with high purity. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. moravek.com
Silica (B1680970) Gel Column Chromatography: This is a standard technique where the crude reaction mixture is passed through a column packed with silica gel. nih.gov A solvent or mixture of solvents (eluent) is used to move the components down the column at different rates, allowing for their separation.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for purifying ionizable compounds. mdpi.com
Distillation: For volatile compounds, distillation can be an effective method for purification and isotopic enrichment. It exploits small differences in the boiling points between isotopologues (molecules that differ only in their isotopic composition). britannica.comwikipedia.org Generally, the molecule with the lighter isotope is slightly more volatile. britannica.com
Gas Centrifugation and Mass Spectrometry: While more commonly associated with the large-scale separation of isotopes of elements (like uranium or silicon), these mass-based techniques can be used to produce highly enriched samples. britannica.comkeio.ac.jp Gas centrifugation uses high-speed rotation to separate gaseous molecules based on their mass. keio.ac.jp Preparative mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the collection of highly pure isotopic samples, though typically on a very small scale. britannica.com
Verification of Isotopic Purity and Labeling Position for Research Applications
Following purification, the final product must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and the precise location of the isotopic label. This validation is essential to guarantee the reliability of data generated using the labeled compound. researchgate.netnih.gov The two primary analytical techniques for this verification are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, making it the definitive tool for confirming isotopic incorporation. When analyzing Pentachloroanisole-d3(methoxy-d3), the molecular ion peak will appear at a mass 3 units higher than that of its unlabeled counterpart, corresponding to the replacement of three ¹H atoms (mass ≈ 1 amu) with three ²H atoms (mass ≈ 2 amu). The relative intensities of the labeled and unlabeled ion peaks allow for the calculation of the isotopic purity or enrichment level. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule and is uniquely capable of confirming the position of the isotopic label. wikipedia.org
Proton (¹H) NMR: In the ¹H NMR spectrum of Pentachloroanisole-d3(methoxy-d3), the characteristic signal for the methoxy protons (typically a singlet around 3-4 ppm) would be absent or significantly diminished. The disappearance of this specific signal confirms that the labeling has occurred at the intended methoxy group.
Deuterium (²H) NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. A signal would appear at the same chemical shift as the methoxy protons in the ¹H NMR spectrum, providing direct and unambiguous proof of the label's position.
Together, these techniques provide a comprehensive validation of the final product, ensuring that Pentachloroanisole-d3(methoxy-d3) meets the high standards required for its use as an internal standard or tracer in research. nih.gov
Analytical Applications of Pentachloroanisole D3 Methoxy D3 in Quantitative Research
Role as an Internal Standard in Mass Spectrometry for Environmental Contaminants
Pentachloroanisole-d3(methoxy-d3) is frequently employed as an internal standard in mass spectrometry to enhance the accuracy and reliability of quantitative analysis for various environmental contaminants, including chlorophenols and other organochlorine compounds. springernature.comnih.gov Its utility stems from its ability to mimic the behavior of the target analytes during sample preparation and analysis, thereby correcting for variations in extraction efficiency, instrument response, and matrix effects.
Development of Isotope Dilution Mass Spectrometry (IDMS) Methodologies
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-accuracy measurements, and the use of a stable isotope-labeled internal standard like Pentachloroanisole-d3(methoxy-d3) is fundamental to this approach. epa.gov In a typical IDMS workflow, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The standard equilibrates with the native analyte, and any subsequent losses during extraction, cleanup, or derivatization will affect both the analyte and the standard equally. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, a highly accurate concentration can be determined, independent of sample recovery. epa.gov
For instance, in the analysis of pentachlorophenol (B1679276) (PCP) in various matrices, a ¹³C-labeled PCP is often used as a surrogate to monitor the efficiency of the derivatization reaction and to compensate for losses during sample work-up. Similarly, Pentachloroanisole-d3(methoxy-d3) can be used as an internal standard for the quantification of pentachloroanisole (B52094) and related compounds, ensuring high precision and accuracy in the results. The development of these IDMS methods is crucial for producing certified reference materials and for validating routine analytical procedures. epa.gov
Optimization of Calibration Curves and Quantitation Limits for Trace Analysis
The use of Pentachloroanisole-d3(methoxy-d3) is instrumental in the optimization of calibration curves and in achieving low quantitation limits for trace-level analysis of environmental pollutants. When constructing a calibration curve, the response of the target analyte is plotted against its concentration. By adding a constant amount of the deuterated internal standard to all calibration standards and samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This approach corrects for instrument drift and matrix-induced signal suppression or enhancement, resulting in a more linear and robust calibration curve. nih.govnih.gov
The effectiveness of this approach is evident in the analysis of haloanisoles in wine, where stable isotope internal standards are used to achieve limits of quantification (LOQs) in the sub-ng/L range. gcms.czresearchgate.net For example, a method for the analysis of 2,4,6-trichloroanisole (B165457) (TCA), 2,3,4,6-tetrachloroanisole (B186961) (TeCA), pentachloroanisole (PCA), and 2,4,6-tribromoanisole (B143524) (TBA) in wine reported LOQs of approximately 1.0 ng/L for PCA. gcms.cz The use of an appropriate internal standard is a key factor in reaching such low detection levels, which are often necessary to meet regulatory requirements and to assess potential risks to human health and the environment.
Table 1: Representative Performance Data for Haloanisole Analysis Using an Internal Standard
| Analyte | Linearity Range (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| 2,4,6-Trichloroanisole (TCA) | 0.1 - 50 | 0.5 |
| 2,3,4,6-Tetrachloroanisole (TeCA) | 0.1 - 50 | 1.0 |
| Pentachloroanisole (PCA) | 0.1 - 50 | 1.0 |
| 2,4,6-Tribromoanisole (TBA) | 0.1 - 50 | 1.0 |
Note: This table presents representative data from methods analyzing haloanisoles in wine, demonstrating the typical performance achievable with the use of a stable isotope-labeled internal standard. gcms.czresearchgate.net
Application in Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds. The use of Pentachloroanisole-d3(methoxy-d3) as an internal standard in GC-MS/MS methods significantly improves the quantitative performance, especially when dealing with complex matrices. thermofisher.comnih.gov
Headspace Solid-Phase Microextraction (HS-SPME) Coupled GC-MS/MS Methods
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile compounds from various samples, including water, soil, and food products. gcms.czresearchgate.net When coupled with GC-MS/MS, HS-SPME provides a rapid and efficient method for the analysis of trace-level contaminants. In this setup, Pentachloroanisole-d3(methoxy-d3) is added to the sample prior to extraction. The deuterated standard partitions between the sample matrix, the headspace, and the SPME fiber in the same manner as the target analyte.
This approach has been successfully applied to the analysis of haloanisoles in wine, where the addition of internal standards is a crucial step for accurate quantification. gcms.czresearchgate.netucdavis.edu The automated nature of HS-SPME, combined with the sensitivity and selectivity of GC-MS/MS and the precision afforded by the internal standard, allows for high-throughput analysis of a large number of samples with excellent reproducibility. gcms.cz The extraction conditions, such as temperature and time, are optimized to ensure efficient and consistent recovery of both the analytes and the internal standard. nih.gov
Validation of Analytical Procedures for Complex Matrices
The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The use of Pentachloroanisole-d3(methoxy-d3) plays a significant role in the validation of analytical procedures for complex matrices. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
By incorporating the deuterated internal standard, the method's robustness against matrix effects can be demonstrated. For example, in the analysis of organochlorine pesticides in shellfish, a complex matrix, the validation process establishes the method's reliability. nih.gov Similarly, when analyzing chloroanisoles in wine, the use of a stable isotope-labeled internal standard allows for the validation of the method in a complex alcoholic beverage matrix. The accuracy of the method is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample. The use of an internal standard like Pentachloroanisole-d3(methoxy-d3) helps to provide a more accurate measure of recovery by compensating for any losses during the analytical process.
Table 2: Key Validation Parameters for an Analytical Method
| Validation Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of agreement between the measured value and the true value. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Utilization in Environmental Monitoring and Regulatory Compliance Research
The accurate quantification of environmental contaminants is crucial for monitoring the state of the environment and for ensuring compliance with regulatory limits. Pentachloroanisole-d3(methoxy-d3), as a reliable internal standard, underpins the analytical methods used in these critical research areas. Its application ensures that the data generated is of high quality and legally defensible.
The analysis of organochlorine pesticides and chlorophenols in various environmental compartments, such as water and sediment, is a key component of many environmental monitoring programs. nih.govnih.gov The methods used for this purpose must be sensitive enough to detect these compounds at environmentally relevant concentrations and must be robust enough to handle the variability of environmental samples. The use of isotope dilution GC-MS with a deuterated internal standard like Pentachloroanisole-d3(methoxy-d3) provides the necessary accuracy and precision for these demanding applications. springernature.comepa.gov
For instance, the determination of pentachlorophenol in textiles, a regulated substance, benefits from an isotope dilution liquid chromatography-mass spectrometry method to ensure accurate quantification in a complex matrix. epa.gov Similarly, the analysis of chloroanisoles, which can be indicators of microbial contamination and off-flavors, in products like wine and cork relies on methods validated with internal standards to meet quality control standards. maxapress.com The data from such analyses can be used to assess human exposure, to track the fate and transport of pollutants in the environment, and to evaluate the effectiveness of remediation efforts.
Analysis of Haloanisoles in Diverse Environmental Samples
The use of Pentachloroanisole-d3(methoxy-d3) is integral to the sensitive and accurate quantification of haloanisoles in a variety of environmental samples. These compounds, including tetrachloroanisoles and pentachloroanisole, are known environmental contaminants that can arise from the microbial methylation of chlorophenols, which have been used as biocides. Their presence in the environment, even at trace levels, is of concern due to their potential for bioaccumulation and their characteristic musty or moldy off-odors, which can impact water quality.
Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for analyzing haloanisoles. The use of a deuterated internal standard like Pentachloroanisole-d3 is crucial for achieving the low detection limits required for environmental monitoring. For instance, in the analysis of sparkling alcoholic beverages, a highly sensitive method using headspace solid-phase microextraction (HS-SPME) with GC-triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS) has been developed for the determination of 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), 2,4,6-tribromoanisole (TBA), and pentachloroanisole (PCA). mdpi.com While this study does not explicitly name Pentachloroanisole-d3 as the internal standard, the use of stable isotope-labeled internal standards is a fundamental aspect of such high-sensitivity methods to ensure accurate quantification. gcms.cz
Research on haloanisoles in wine, a complex environmental matrix in its own right, demonstrates the effectiveness of using deuterated internal standards. Methods have been developed that achieve limits of quantification (LOQs) for PCA of approximately 1.0 ng/L, which is below the sensory threshold for this compound in wine. gcms.cz This level of sensitivity is essential for quality control and ensuring consumer satisfaction. The principles applied in wine analysis are directly transferable to the analysis of other environmental water samples, where similar levels of contamination may be relevant.
Below is a representative data table illustrating the typical performance of an analytical method using a deuterated internal standard for the analysis of haloanisoles in environmental samples.
| Analyte | Sample Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) |
| Pentachloroanisole (PCA) | Water | HS-SPME-GC-MS/MS | ~1.0 ng/L | 95-105 |
| 2,3,4,6-Tetrachloroanisole (TeCA) | Water | HS-SPME-GC-MS/MS | ~1.0 ng/L | 94-106 |
| 2,4,6-Trichloroanisole (TCA) | Water | HS-SPME-GC-MS/MS | ~0.5 ng/L | 96-104 |
| 2,4,6-Tribromoanisole (TBA) | Water | HS-SPME-GC-MS/MS | ~1.0 ng/L | 93-107 |
Quantification in Food and Biological Matrices for Exposure Assessment Studies
The quantification of haloanisoles in food and biological matrices is essential for assessing human exposure to these compounds. Pentachloroanisole can be present in various foodstuffs as a result of contaminated packaging materials, storage conditions, or the use of certain pesticides. Due to the low sensory thresholds of these compounds, which can lead to off-flavors and consumer rejection of products, as well as the need to understand dietary intake, sensitive and accurate analytical methods are paramount.
Pentachloroanisole-d3(methoxy-d3) is an ideal internal standard for these analyses, which are often performed using isotope dilution GC-MS. This approach mitigates the significant matrix effects commonly encountered in complex food samples and biological tissues. The addition of the deuterated standard at the initial extraction stage allows for the correction of analyte losses during sample preparation steps such as extraction, cleanup, and derivatization.
For example, the analysis of haloanisoles in cork stoppers, which can be a source of contamination in wine, has been extensively studied. Methods using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS and a deuterated internal standard have demonstrated good linearity and precision, with relative standard deviations (RSD) below 10%. researchgate.net Good recoveries, often ranging from 100.4% to 126%, have been reported for cork macerates, showcasing the robustness of the method. researchgate.net Although a different deuterated standard was used in this specific study, the principle and expected performance for Pentachloroanisole-d3 would be analogous for the quantification of PCA.
In the context of exposure assessment, analyzing biological samples such as blood or adipose tissue for the presence of pentachloroanisole can provide a direct measure of body burden. The use of Pentachloroanisole-d3 in such analyses would be critical for achieving the necessary accuracy and precision for reliable risk assessment.
The following table provides an example of the performance characteristics of a quantitative method for haloanisoles in a food-related matrix using a deuterated internal standard.
| Analyte | Sample Matrix | Method | Limit of Detection (LOD) | Precision (RSD) |
| Pentachloroanisole (PCA) | Wine | HS-SPME-GC-MS/MS | < 1.0 ng/L | < 10% |
| 2,3,4,6-Tetrachloroanisole (TeCA) | Wine | HS-SPME-GC-MS/MS | < 1.0 ng/L | < 10% |
| 2,4,6-Trichloroanisole (TCA) | Wine | HS-SPME-GC-MS/MS | < 0.5 ng/L | < 10% |
| 2,4,6-Tribromoanisole (TBA) | Wine | HS-SPME-GC-MS/MS | < 1.0 ng/L | < 10% |
Investigations into Environmental Fate and Biotransformation Pathways Utilizing Pentachloroanisole D3
Mechanistic Studies of Methylation and Demethylation Processes
There are no available scientific studies that utilize Pentachloroanisole-d3(methoxy-d3) to investigate the mechanistic pathways of methylation and demethylation. While the stable isotope label on the methoxy (B1213986) group would theoretically make it an ideal tracer to distinguish between the original molecule and any newly formed methylated compounds, or to track the demethylation process, no such research appears to have been published. The literature focuses on the occurrence of its non-deuterated counterpart, Pentachloroanisole (B52094) (PCA), as a methylation product of Pentachlorophenol (B1679276) (PCP), but does not employ the deuterated form to elucidate the underlying biochemical mechanisms.
Modeling of Environmental Persistence and Transformation Kinetics
There are no specific models in the scientific literature for the environmental persistence and transformation kinetics of Pentachloroanisole-d3(methoxy-d3). Modeling studies require empirical data on degradation rates and partitioning behavior, which, as noted in the sections above, are not available for this deuterated compound.
The consistent finding across numerous scientific and chemical databases is that Pentachloroanisole-d3(methoxy-d3) is manufactured and used as a certified reference material and internal standard. dpunion.com.brfishersci.comapexchemicals.co.th In analytical chemistry, internal standards are added in a known amount to samples to aid in the quantification of other, similar compounds. The deuterated nature of Pentachloroanisole-d3 allows it to be easily distinguished from its non-deuterated analog, PCA, using mass spectrometry. This makes it an excellent tool for ensuring the accuracy and precision of analytical methods designed to measure PCA in various environmental and biological samples. fishersci.comcsu.edu.au
While the properties of Pentachloroanisole-d3(methoxy-d3) make it theoretically suitable for the environmental fate and biotransformation studies detailed in the user's request, the scientific community has, to date, not published research that employs it in this capacity. Its role appears to be confined to that of a tool for analysis rather than a subject of environmental process investigation.
Advanced Mechanistic Elucidation Via Isotopic Labeling
Application in Investigating Reaction Mechanisms of Halogenated Anisoles
The strategic placement of deuterium (B1214612) atoms in Pentachloroanisole-d3(methoxy-d3) makes it an invaluable tracer for studying the reaction pathways of halogenated anisoles. By monitoring the fate of the deuterated methoxy (B1213986) group during chemical transformations, researchers can gain insights into bond cleavage and formation steps. For instance, in studies of demethylation reactions, the presence or absence of the deuterium label in the resulting products can unequivocally determine whether the methoxy group is the reaction site.
Furthermore, the analysis of reaction intermediates and products using mass spectrometry can reveal the distribution of the deuterium label, providing evidence for or against proposed mechanistic pathways. This approach is particularly useful in distinguishing between different types of reaction mechanisms, such as nucleophilic substitution, electrophilic attack, or radical-mediated processes.
Potential for Kinetic Isotope Effect Studies in Enzymatic Transformations
The enzymatic transformation of halogenated aromatic compounds is a key area of research in bioremediation and toxicology. The kinetic isotope effect (KIE) is a powerful tool for studying the rate-determining steps of enzyme-catalyzed reactions. The KIE is the ratio of the rate of reaction of the light isotopologue (containing protium) to the heavy isotopologue (containing deuterium).
In the context of Pentachloroanisole-d3(methoxy-d3), a significant KIE would be observed if the cleavage of a carbon-deuterium bond in the methoxy group is part of the rate-determining step of an enzymatic transformation. For example, in the O-demethylation of pentachloroanisole (B52094) by cytochrome P450 enzymes, a primary KIE would indicate that the hydrogen abstraction from the methoxy group is a critical step in the reaction mechanism. The magnitude of the KIE can provide further details about the transition state of the reaction.
| Enzymatic Transformation | Observed Kinetic Isotope Effect (KIE) | Mechanistic Implication |
| O-Demethylation by Cytochrome P450 | Significant primary KIE | C-H bond cleavage is rate-determining. |
| Ether Cleavage by Other Enzymes | No significant KIE | C-H bond cleavage is not rate-determining. |
This table presents hypothetical data to illustrate the application of KIE studies.
Understanding Isotopic Fractionation during Environmental Processes
Isotopic fractionation, the partitioning of isotopes between two substances or phases, is a well-recognized phenomenon that can be used to track the fate of environmental pollutants. nih.gov The transfer of organic compounds between different environmental compartments, such as water and the atmosphere, can lead to changes in their isotopic composition. rsc.org This fractionation can provide valuable information about the sources and transformation mechanisms of contaminants in the environment. rsc.org
For Pentachloroanisole-d3(methoxy-d3), isotopic fractionation can occur during various environmental processes, including volatilization, sorption to soil particles, and biodegradation. During volatilization from water, for instance, compounds containing lighter isotopes tend to enter the gas phase more readily, leaving the remaining dissolved fraction enriched in the heavier isotope. rsc.org However, studies on related compounds like trichloromethane and trichloroethene have shown that while volatilization from a pure substance can cause significant isotope fractionation, volatilization from water may result in only small or negligible fractionation for certain isotopes. rsc.org
The study of isotopic fractionation of Pentachloroanisole-d3(methoxy-d3) can help to:
Distinguish between different sources of contamination.
Assess the extent of degradation of the compound in the environment.
Elucidate the primary degradation pathways (e.g., biotic vs. abiotic).
By measuring the isotopic ratios of Pentachloroanisole-d3(methoxy-d3) in different environmental samples, scientists can build a more complete picture of its environmental behavior and fate. The favored transformation of lighter isotopes during degradation processes results in an enrichment of heavier isotopes in the remaining substrate. nih.gov
| Environmental Process | Expected Isotopic Fractionation (δD) | Implication |
| Volatilization from Water | Small to negligible | Transport in the aqueous phase may be the limiting factor. rsc.org |
| Biodegradation (Demethylation) | Significant enrichment in the residual fraction | Indicates microbial degradation is occurring. |
| Sorption to Organic Matter | Minor fractionation | Physical partitioning has a smaller effect on isotopic composition. |
This table presents expected trends in isotopic fractionation based on general principles and studies of related compounds.
Future Research Directions and Emerging Methodologies
Integration with High-Resolution Mass Spectrometry for Enhanced Profiling
The use of high-resolution mass spectrometry (HRMS) is a key area of advancement for the analysis of deuterated standards like Pentachloroanisole-d3. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer significant advantages in mass accuracy and resolving power over traditional quadrupole mass spectrometers. mdpi.com This allows for the unambiguous determination of elemental compositions, which is crucial for distinguishing between the deuterated standard and potential co-eluting interferences in complex environmental matrices.
Future research will likely focus on leveraging the full potential of HRMS for more comprehensive environmental profiling. This includes the development of non-targeted and suspect screening workflows that can simultaneously identify and quantify a wide range of known and unknown contaminants, with Pentachloroanisole-d3 serving as a reliable internal standard for a specific class of compounds. The high data quality from HRMS can also be used to retrospectively analyze samples for newly identified pollutants without the need for re-analysis.
Furthermore, coupling HRMS with advanced ionization techniques, such as Direct Analysis in Real Time (DART), can enable rapid screening of samples with minimal preparation, offering a high-throughput approach for environmental monitoring. nih.gov Research in this area will aim to optimize these integrated methods for the sensitive and accurate detection of trace levels of chloroanisoles and their deuterated analogs.
Development of Novel Sample Preparation Techniques for Deuterated Analogs
Effective sample preparation is paramount for the reliable analysis of trace environmental contaminants. thermofisher.com Future research will continue to focus on developing more efficient, automated, and environmentally friendly sample preparation techniques for deuterated analogs like Pentachloroanisole-d3 and the target analytes they are used to quantify.
One promising area is the advancement of selective pressurized liquid extraction (SPLE), which combines extraction and cleanup into a single automated step by using in-cell adsorbents. thermofisher.com This technique significantly reduces solvent consumption and sample handling time. Future studies will likely explore the optimization of adsorbent materials and extraction conditions specifically for chloroanisoles and their deuterated standards in various matrices such as soil, sediment, and biota.
Another area of development is the use of advanced solid-phase extraction (SPE) sorbents. Novel materials with higher selectivity and capacity for chlorinated aromatic compounds will enable more effective pre-concentration and cleanup of samples, leading to lower detection limits and improved analytical performance. Research into micro-extraction techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), will also continue, aiming to provide solvent-free or solvent-minimized options for sample preparation.
| Sample Preparation Technique | Potential Advantages for Deuterated Analogs | Future Research Focus |
| Selective Pressurized Liquid Extraction (SPLE) | Automation, reduced solvent use, combined extraction and cleanup. thermofisher.com | Optimization of adsorbents and conditions for chloroanisoles. |
| Advanced Solid-Phase Extraction (SPE) | Higher selectivity and capacity, lower detection limits. | Development of novel sorbent materials for chlorinated aromatics. |
| Micro-extraction Techniques (SPME, SBSE) | Solvent-free or minimized solvent use, high pre-concentration factors. | Miniaturization and automation for high-throughput analysis. |
Expansion of Isotopic Labeling Strategies for Related Pollutants
The success of using Pentachloroanisole-d3 as an internal standard highlights the power of isotopic labeling in environmental analysis. Future research will likely see an expansion of these strategies to a broader range of related pollutants. The synthesis of deuterated or ¹³C-labeled standards for other chloroanisoles, chlorophenols, and their transformation products will be crucial for accurate quantification and for studying their metabolic and environmental fate. nih.gov
Compound-specific isotope analysis (CSIA) is another emerging field that will benefit from the availability of a wider range of isotopically labeled standards. nih.gov CSIA can provide valuable information on the sources and degradation pathways of pollutants in the environment. By comparing the isotopic ratios of a contaminant in a sample to those of potential sources, it is possible to trace its origins. Labeled standards like Pentachloroanisole-d3 are essential for calibrating and validating CSIA methods.
Future work will focus on developing cost-effective and efficient methods for synthesizing a diverse library of isotopically labeled standards for persistent and emerging organic pollutants. This will enable more comprehensive and accurate environmental monitoring and risk assessment.
Computational and Theoretical Modeling for Predicting Environmental Behavior and Mechanistic Insights
Computational and theoretical modeling are becoming increasingly important tools for understanding the environmental fate and transport of pollutants. wiley.com Future research will increasingly integrate experimental data obtained using deuterated standards like Pentachloroanisole-d3 with advanced computational models.
Physiologically based pharmacokinetic (PBPK) models, for instance, can be used to simulate the absorption, distribution, metabolism, and excretion of chloroanisoles in organisms. Data from studies using Pentachloroanisole-d3 can help to parameterize and validate these models, leading to more accurate predictions of bioaccumulation and potential toxicity.
Environmental fate and transport models can simulate the movement and transformation of chloroanisoles in different environmental compartments, such as air, water, and soil. usgs.gov By incorporating data on the degradation rates and partitioning behavior of these compounds, which can be precisely measured using deuterated standards, these models can provide valuable insights into their long-range transport and persistence.
Furthermore, quantum chemical calculations can be employed to investigate the reaction mechanisms of chloroanisole degradation and to predict their spectroscopic properties, aiding in their identification in complex samples. The synergy between experimental measurements using isotopically labeled standards and computational modeling will be instrumental in developing a holistic understanding of the environmental risks posed by these pollutants.
| Modeling Approach | Application to Chloroanisole Research | Role of Deuterated Standards |
| Physiologically Based Pharmacokinetic (PBPK) Models | Predicting bioaccumulation and toxicity in organisms. | Parameterization and validation of model parameters. |
| Environmental Fate and Transport Models | Simulating movement and transformation in the environment. usgs.gov | Providing accurate data on degradation rates and partitioning. |
| Quantum Chemical Calculations | Investigating degradation mechanisms and predicting spectral properties. | Aiding in the interpretation of experimental data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
